1H-Benzo[g]indole-2-carboxylic acid
Description
Contextualization within Indole (B1671886) Heterocyclic Chemistry
The indole nucleus is a fundamental structural motif found in a vast array of natural products and synthetic compounds with diverse biological activities. columbia.edu 1H-Benzo[g]indole-2-carboxylic acid belongs to the broader class of indole derivatives, which are recognized for their wide-ranging applications in medicinal chemistry. ontosight.ai The fusion of a benzene (B151609) ring to the indole core, as seen in the benzo[g]indole structure, creates a more rigid and planar system compared to simpler indole derivatives. This increased planarity can enhance interactions with biological targets.
The chemistry of indole-2-carboxylic acids, in general, is a rich and well-explored area. These compounds serve as versatile starting materials for the synthesis of more complex molecules. For instance, the carboxylic acid group can be readily converted into esters and amides, allowing for the introduction of various functional groups to modulate the compound's properties. nih.govnih.govmdpi.com Furthermore, the indole ring itself can be functionalized at different positions, providing numerous avenues for structural diversification. nih.gov The development of multicomponent reactions, such as the Ugi reaction involving indole-2-carboxylic acid, has further expanded the synthetic toolbox for creating diverse libraries of indole-based compounds. rug.nl
Significance as a Privileged Scaffold in Chemical Biology
The concept of "privileged scaffolds" is central to modern drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. columbia.edu The indole scaffold, and by extension the benzo[g]indole core, is considered a privileged structure. columbia.edu This is attributed to its ability to mimic the side chain of the amino acid tryptophan, which is a recognition element for many proteins. columbia.edu
The indole-2-carboxylic acid moiety, in particular, has been identified as a promising scaffold for the development of inhibitors for various enzymes. rsc.org For example, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govrsc.org The carboxylic acid group can chelate with metal ions in the active site of enzymes, while the indole ring and its substituents can engage in hydrophobic and π-stacking interactions, leading to potent inhibition. nih.govrsc.org The versatility of the this compound scaffold allows for systematic structural modifications to optimize binding affinity and selectivity for a given biological target. This makes it a highly valuable tool in chemical biology for probing protein function and for the discovery of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1H-benzo[g]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-11/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJDLFRUFRONOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349405 | |
| Record name | 1H-Benzo[g]indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36193-80-3 | |
| Record name | 1H-Benzo[g]indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Benzo G Indole 2 Carboxylic Acid and Its Analogs
Established Synthetic Routes and Reaction Conditions
Cyclization Reactions
Cyclization reactions form the cornerstone of indole (B1671886) synthesis, and these methods have been adapted for the preparation of benzo[g]indole scaffolds.
The Fischer indole synthesis is a widely used and historic method for forming indole rings. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com For the synthesis of 1H-Benzo[g]indole-2-carboxylic acid, the corresponding naphthylhydrazone of a pyruvate (B1213749) derivative would be the key intermediate. The reaction can be catalyzed by various Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org
Table 1: Key Features of Fischer Indole Synthesis
| Feature | Description |
|---|---|
| Reactants | Aryl hydrazines and aldehydes or ketones byjus.com |
| Catalysts | Brønsted or Lewis acids wikipedia.org |
| Key Intermediate | Arylhydrazone byjus.com |
Another relevant cyclization is the o-nitrostyrene cyclization . While direct examples for this compound are less common in the provided results, the general principle involves the reduction of an o-nitrostyrene derivative to an amino intermediate which then undergoes cyclization. A related patented method for indole-2-carboxylic acids involves the catalytic reduction and cyclization of nitroaromatic precursors using ferrous hydroxide (B78521) and hydrazine (B178648) hydrate (B1144303). This approach offers mild conditions and good yields.
Carboxylation Reactions
Direct carboxylation of the pre-formed 1H-Benzo[g]indole ring system presents another synthetic avenue. This typically involves the generation of a nucleophilic indole species, which then reacts with carbon dioxide. One common method is lithiation followed by CO₂ introduction . This involves treating the N-protected or unprotected indole with a strong organolithium base, such as n-butyllithium or t-butyllithium, to deprotonate the indole ring, most commonly at the C2 position. The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group. This method has been applied to the synthesis of other indole-2-carboxylic acids. A similar strategy has been used to prepare 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid from 1,4-benzodioxin-2-carboxylic acid via lithiation at the C3 position followed by reaction with ethyl chloroformate. mdpi.com
Hydrolytic Approaches from Ester Precursors
A frequent and high-yielding method for obtaining this compound is through the hydrolysis of its corresponding ester precursors, such as methyl or ethyl esters. orgsyn.org This reaction is typically carried out under basic conditions using an aqueous solution of a base like sodium hydroxide or potassium hydroxide, or under acidic conditions. nih.gov The ester is cleaved to afford the carboxylate salt, which upon acidification yields the desired carboxylic acid. This method is often the final step in a multi-step synthesis where the ester group serves as a protecting group for the carboxylic acid functionality during other transformations. nih.gov
Table 2: Comparison of Hydrolysis Conditions
| Condition | Reagents | Typical Outcome |
|---|---|---|
| Basic Hydrolysis | Aqueous NaOH or KOH nih.gov | High yield conversion of ester to carboxylic acid. |
Advanced and Emerging Synthetic Strategies
Palladium-Catalyzed Cyclization Reactions
Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of complex heterocyclic systems. These methods offer high efficiency and functional group tolerance. For the synthesis of indole derivatives, palladium-catalyzed reactions can be employed for both the initial cyclization and subsequent functionalization.
One approach involves the intramolecular C-H amination of 2-acetamido-3-aryl-acrylates, which can be synthesized from benzaldehyde (B42025) derivatives. nih.gov This aerobic palladium-catalyzed reaction provides a direct route to indole-2-carboxylates. nih.gov Another strategy is the Buchwald-Hartwig amination , which can be used to form the key N-aryl bond in a modified Fischer indole synthesis by cross-coupling aryl bromides and hydrazones. wikipedia.org Palladium catalysts are also crucial for the synthesis of various indole-fused polyheterocycles. rug.nl For instance, a Ugi four-component reaction followed by a palladium-catalyzed dual C(sp²)-H functionalization has been used to create diverse indolo[3,2-c]quinolinones. rug.nl
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of indole synthesis, this often involves the use of less hazardous reagents, milder reaction conditions, and more atom-economical reactions.
A patented method for indole-2-carboxylic acid synthesis that aligns with green chemistry principles utilizes a catalytic reduction and cyclization from nitro-substituted toluene (B28343) derivatives and diethyl oxalate. This process is catalyzed by ferrous hydroxide, an inexpensive and less toxic metal catalyst, and uses hydrazine hydrate for the reduction step under mild conditions, resulting in a high chemical yield and simpler post-reaction processing. The use of water as a solvent in some cyclization reactions, such as a copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives, also represents a greener approach. organic-chemistry.org Furthermore, oxidative carbonylation reactions are considered a more environmentally friendly method for synthesizing important organic compounds. beilstein-journals.org
Chiral Pool Synthesis and Asymmetric Methods
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. For indole-2-carboxylic acid derivatives, including the polycyclic this compound, obtaining enantiomerically pure forms is crucial for developing selective therapeutic agents. Chiral pool synthesis and asymmetric catalytic methods are two powerful strategies to achieve this goal.
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. This approach elegantly transfers the existing chirality of the starting material to the target molecule, avoiding the need for chiral resolution or an asymmetric catalyst.
While specific examples of chiral pool synthesis for this compound are not extensively documented in publicly available literature, the synthesis of chiral indoline-2-carboxylic acid, a closely related precursor, from the amino acid L-phenylalanine demonstrates the principle. This method establishes the critical stereocenter that can be carried through to more complex polycyclic indole structures. The inherent chirality of the starting amino acid dictates the stereochemistry of the final product.
Asymmetric Catalytic Methods
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This approach is highly efficient and has become a dominant strategy in modern organic synthesis. Various types of asymmetric reactions, including hydrogenations, cycloadditions, and alkylations, have been successfully applied to the synthesis of chiral indole derivatives.
Recent advancements have focused on the development of novel chiral catalysts and their application in the synthesis of complex polycyclic indole structures. For instance, the enantioselective construction of dihydropyranone-fused indoles has been achieved through an N-heterocyclic carbene (NHC) and base-mediated [3+3] annulation reaction. rsc.org Similarly, the highly diastereo- and enantioselective synthesis of tetracyclic spiroindolines has been accomplished using a dysprosium(III)-N,N'-dioxide complex in a cascade reaction. rsc.org These methods, while not directly producing this compound, showcase the power of asymmetric catalysis to create complex, multi-ring systems with high stereocontrol.
Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has also emerged as a powerful tool. Chiral phosphoric acids, for example, have been employed in the regio- and enantioselective 1,10-conjugate addition of 2-arylindoles to generate axially chiral allenes bearing two indole motifs. researchgate.net The development of such methodologies opens up new avenues for the asymmetric functionalization of indoles and the potential synthesis of chiral this compound analogs. scilit.comnih.gov
The table below summarizes key aspects of asymmetric methods applied to the synthesis of complex indole derivatives.
| Catalytic System | Reaction Type | Product Type | Key Features |
| N-Heterocyclic Carbene (NHC) / Base | [3+3] Annulation | Dihydropyranone-fused indoles | Excellent enantioselectivities |
| Dy(III)-N,N'-dioxide complex | Cascade Reaction | Tetracyclic spiroindolines | High diastereo- and enantioselectivity |
| Chiral Phosphoric Acid | 1,10-Conjugate Addition | Axially chiral allenes | Remote stereocontrol |
Novel Methodologies for Specific Substituted Indole-2-carboxylates
The development of novel synthetic methodologies for specifically substituted indole-2-carboxylates is driven by the need for structurally diverse analogs with tailored biological activities. Recent research has focused on improving efficiency, expanding substrate scope, and introducing new functionalities to the indole core.
One notable advancement is the use of multicomponent reactions (MCRs) , which allow the synthesis of complex molecules in a single step from three or more starting materials. This approach is highly atom-economical and efficient. For instance, the synthesis of tetracyclic indoloquinolines has been achieved through a Ugi four-component reaction involving an aniline, an aldehyde or ketone, an isocyanide, and indole-2-carboxylic acid, followed by a palladium-catalyzed cyclization. rug.nl This strategy provides rapid access to a library of diverse analogs. rug.nl
Microwave-assisted organic synthesis (MAOS) has also gained prominence as a tool to accelerate reaction rates and improve yields. The synthesis of indole-2-carboxylic acid esters has been significantly improved by the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation. researchgate.net This method offers the advantages of short reaction times, mild conditions, and high yields. researchgate.net
The direct functionalization of the indole core remains a major focus of research. For example, novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives have been prepared through the cyclization of corresponding arylamidrazones using polyphosphoric acid. mdpi.com This method provides a direct route to substituted benzo[g]indole analogs. Furthermore, various N-substituted indole-2-carboxylic acid derivatives have been synthesized via acylation followed by an aldol (B89426) condensation reaction. eurjchem.comresearchgate.net
Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of substituted indole-2-carboxylates. For example, the synthesis of indole-2-carboxylic acid derivatives as potential HIV-1 integrase inhibitors involved the introduction of substituted anilines at the C3 position via a Buchwald-Hartwig reaction. nih.gov
The following table provides examples of recently developed synthetic methods for substituted indole-2-carboxylates.
| Methodology | Starting Materials | Key Reagents/Catalysts | Product |
| Ugi Four-Component Reaction / Pd-Catalyzed Cyclization | Aniline, Aldehyde/Ketone, Isocyanide, Indole-2-carboxylic acid | Pd(OAc)2 | Tetracyclic indoloquinolines |
| Microwave-Assisted Synthesis | 2-Halo aryl aldehyde/ketone, Ethyl isocyanoacetate | Ionic liquid, CuX | Substituted indole-2-carboxylates |
| Cyclization of Arylamidrazones | Arylamidrazones | Polyphosphoric acid (PPA) | 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indoles |
| Buchwald-Hartwig Amination | 3-Bromoindole-2-carboxylate, Substituted anilines | Pd(OAc)2, Xphos | 3-(Arylamino)indole-2-carboxylates |
These novel methodologies continue to expand the synthetic toolbox available to medicinal chemists, enabling the creation of new generations of indole-2-carboxylic acid-based compounds with diverse biological properties.
Chemical Reactivity and Derivatization Strategies of 1h Benzo G Indole 2 Carboxylic Acid
Electrophilic and Nucleophilic Transformations of the Indole (B1671886) Core
The indole ring system is electron-rich and generally susceptible to electrophilic attack. The fusion of the benzene (B151609) ring in the benzo[g]indole structure influences the electron distribution and reactivity of the heterocyclic core.
Regioselective Electrophilic Substitution Reactions (e.g., Halogenation, Nitration, Sulfonation)
Electrophilic substitution on the indole nucleus typically occurs at the C3 position of the pyrrole ring, which is the most electron-rich center. However, the presence of the carboxylic acid group at the C2 position and the fused benzo ring can influence the regioselectivity of these reactions.
Halogenation: The indole core can undergo halogenation through several pathways. Direct halogenation of indole derivatives can be achieved using reagents like N-chlorosuccinimide (NCS) to introduce a chlorine atom, typically at the C3 position nih.gov. Another significant transformation is decarboxylative halogenation, where the carboxylic acid group at the C2 position is replaced by a halogen. This reaction effectively functionalizes the C2 position, which is otherwise occupied.
Nitration: Nitration of the indole ring system can introduce a nitro group (–NO2), a valuable functional group for further synthetic modifications. For the related indoline-2-carboxylic acid scaffold, nitration has been shown to occur on the benzene ring portion of the molecule, yielding 6-nitroindoline-2-carboxylic acid derivatives researchgate.net. Dehydrogenation of such intermediates provides access to nitro-substituted indole-2-carboxylic acids researchgate.net. This suggests that under appropriate conditions, electrophilic substitution can be directed to the benzo portion of the 1H-Benzo[g]indole-2-carboxylic acid molecule.
Sulfonation: Aromatic sulfonation introduces a sulfonic acid (–SO3H) group onto an aromatic ring. This reaction is a reversible electrophilic aromatic substitution that typically uses sulfur trioxide (SO3) or concentrated sulfuric acid wikipedia.org. For standard indoles, sulfonation is performed under mild conditions, for instance with a SO3-pyridine complex, to prevent polymerization side reactions, with substitution occurring at the C3 position quimicaorganica.org. While specific studies on the sulfonation of this compound are limited, similar reactivity at the C3 position or on the benzo ring under forcing conditions would be anticipated.
Oxidative Transformations
The indole nucleus is susceptible to oxidation, which can lead to a variety of products depending on the reagents and reaction conditions. Oxidative processes can include dearomatization, dimerization, and dehydrogenation.
One key oxidative transformation is the dimerization of indole derivatives. Palladium-catalyzed oxidative homo-dimerization can link two indole units, typically forming 3,3'-biindoles rsc.orgrsc.org. Oxidative dearomative cross-dehydrogenative coupling (CDC) reactions can also occur, reacting indoles with various nucleophiles to form 2,2-disubstituted indolin-3-ones nih.gov. In some cases, oxidative processes can lead to the formation of indigo-type dyes researchgate.net. Furthermore, the corresponding saturated indoline core can be dehydrogenated (oxidized) to regenerate the aromatic indole ring system, a common final step in many synthetic sequences researchgate.net.
Reductive Pathways
Reduction of this compound can occur at either the indole nucleus or the carboxylic acid group.
Reduction of the Indole Ring: The indole ring system can be selectively reduced to the corresponding indoline (2,3-dihydroindole). This is a common transformation that saturates the pyrrole portion of the heterocycle. Catalytic hydrogenation is a widely used method for this purpose, often employing catalysts like platinum on carbon (Pt/C) in an acidic aqueous medium nih.govacs.org. Another effective method involves the use of alkali metals, such as lithium or sodium, dissolved in liquid ammonia google.com. The complete hydrogenation of the entire benzo[g]indole system to the octahydroindole derivative is also possible under more forcing conditions, using specialized ruthenium-N-heterocyclic carbene catalysts nih.govacs.org.
Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3). This reaction converts the C2-carboxylic acid into a hydroxymethyl group, providing a different handle for further derivatization. The reduction of indole-2-carboxylic acid is a key step in the synthesis of spirooxoindolepyrrolidines sigmaaldrich.com.
Carboxylic Acid Functional Group Interconversions
The carboxylic acid at the C2 position is a highly versatile functional group, serving as a precursor for the synthesis of esters, amides, and other derivatives. These transformations are fundamental in modifying the compound's properties for various applications, including medicinal chemistry nih.gov.
Esterification
Esterification is the process of converting a carboxylic acid into an ester. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH). This is a condensation reaction where a molecule of water is eliminated.
The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. This method is applicable to a wide range of alcohols, allowing for the synthesis of a diverse library of indole-2-carboxylates nih.govcombichemistry.com. For example, reacting this compound with methanol (B129727) or ethanol would yield the corresponding methyl or ethyl ester.
| Alcohol Reagent | Resulting Ester Derivative | Reaction Type |
|---|---|---|
| Methanol | Methyl 1H-Benzo[g]indole-2-carboxylate | Fischer Esterification |
| Ethanol | Ethyl 1H-Benzo[g]indole-2-carboxylate | Fischer Esterification |
| Propanol | Propyl 1H-Benzo[g]indole-2-carboxylate | Fischer Esterification |
| Pentanol | Pentyl 1H-Benzo[g]indole-2-carboxylate | Fischer Esterification |
Amide Formation (e.g., 2-Carboxamide derivatives)
The conversion of the carboxylic acid to an amide is one of the most important derivatization strategies, as the indole-2-carboxamide scaffold is a core component of many biologically active molecules nih.govnih.gov. Amide bond formation involves coupling the carboxylic acid with a primary or secondary amine.
There are two primary approaches to amide formation:
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride is then treated with the desired amine in the presence of a base (like pyridine or triethylamine) to form the amide growingscience.com.
Direct Coupling: Modern methods often employ coupling agents that facilitate the direct reaction between the carboxylic acid and the amine. Common coupling reagents include carbodiimides (e.g., DCC, EDC) often used with additives like HOBt or HATU. These reagents form an active intermediate in situ, which then reacts with the amine to yield the amide.
This derivatization allows for the introduction of a wide variety of substituents depending on the amine used, leading to extensive libraries of 1H-Benzo[g]indole-2-carboxamide derivatives mdpi.com.
| Amine Reagent | Resulting 2-Carboxamide Derivative | Coupling Method |
|---|---|---|
| Benzylamine | N-Benzyl-1H-Benzo[g]indole-2-carboxamide | Direct Coupling |
| 4-Aminophenol | N-(4-Hydroxyphenyl)-1H-Benzo[g]indole-2-carboxamide | Direct Coupling |
| 3,4-Dichlorobenzylamine | N-(3,4-Dichlorobenzyl)-1H-Benzo[g]indole-2-carboxamide | Direct Coupling |
| Aniline | N-Phenyl-1H-Benzo[g]indole-2-carboxamide | Acyl Chloride or Direct Coupling |
Hydrazide and Thiosemicarbazide Formations
The carboxylic acid moiety of this compound is a versatile functional group for derivatization, notably through the formation of hydrazides and thiosemicarbazides. These derivatives serve as important intermediates in the synthesis of various heterocyclic compounds with potential biological activities.
The synthesis of the corresponding carbohydrazide is typically achieved by reacting the methyl or ethyl ester of the parent carboxylic acid with hydrazine (B178648) hydrate (B1144303). researchgate.net This reaction is often carried out in an alcoholic solvent, such as ethanol, and can proceed at room temperature or with heating. researchgate.netosti.gov For instance, 1H-indole-2-carbohydrazide can be prepared from 1H-indole-2-carboxylic acid ethyl ester by treatment with hydrazine hydrate. researchgate.net Another approach involves the direct coupling of the carboxylic acid with a substituted hydrazine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in a solvent such as dichloromethane. mdpi.com
Once the hydrazide is formed, it can be readily converted into a thiosemicarbazide. This transformation is generally accomplished by reacting the carbohydrazide with an appropriate isothiocyanate in a solvent like absolute ethanol. researchgate.netresearchgate.net The reaction mixture is typically heated under reflux to drive the condensation. researchgate.net The resulting N-substituted thiosemicarbazides are valuable precursors for the synthesis of various heterocyclic systems, including thiazoles, triazoles, and thiadiazoles. researchgate.net The general synthetic route involves the Schiff base condensation of aldehydes or ketones with thiosemicarbazides.
Table 1: Synthesis of Hydrazide and Thiosemicarbazide Derivatives
| Starting Material | Reagents | Product Type | General Conditions | Reference |
|---|---|---|---|---|
| 1H-Indole-2-carboxylic acid ethyl ester | Hydrazine hydrate (N₂H₄·H₂O) | Carbohydrazide | Ethanol, Room temperature or reflux | researchgate.net |
| 1H-Indole-2-carboxylic acid | Substituted benzyl hydrazine, EDCI | N-Benzyl-1H-indole-2-carbohydrazide | Dichloromethane, 24h stirring | mdpi.com |
| 1H-Indole-2-carbohydrazide | Isothiocyanate (e.g., ethylisothiocyanate) | Thiosemicarbazide | Absolute ethanol, Reflux | researchgate.net |
Metal-Mediated and Coupling Reactions
Decarboxylative Coupling Reactions
Decarboxylative coupling has emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available and stable coupling partners. acs.orgresearchgate.net For indole carboxylic acids, this approach offers a direct method for functionalization at the position of the carboxyl group, releasing carbon dioxide as the only byproduct. researchgate.net
Various transition metals, including palladium, copper, and gold, have been employed to catalyze these reactions. Copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides provides an efficient route to N-aryl indoles. organic-chemistry.org This method typically uses a copper catalyst, such as Cu₂O, a base like K₃PO₄, and a high-boiling solvent like N-methylpyrrolidone (NMP) at elevated temperatures. organic-chemistry.org The reaction is tolerant of a range of functional groups on the aryl halide partner. organic-chemistry.org
Palladium-catalyzed decarboxylative C-H arylation represents another significant application, enabling the synthesis of 2,3-diarylindoles from 1-substituted 1H-indole-2-carboxylic acids and aryl bromides. acs.org This process involves a bimetallic system, often palladium and a co-catalyst like copper or silver, to facilitate both C-H activation and decarboxylation. acs.org Similarly, iron has been shown to photocatalyze the decarboxylative alkylation of indole-containing carboxylic acids under visible light irradiation. osaka-u.ac.jp Gold-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols has also been developed as a straightforward route to 3-benzylindoles. acs.org
Table 2: Examples of Decarboxylative Coupling Reactions
| Indole Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Indole-2-carboxylic acids | Aryl halides | Cu₂O, K₃PO₄ | N-aryl indoles | organic-chemistry.org |
| 1-Substituted 1H-indole-2-carboxylic acids | Aryl bromides | Palladium catalyst system | 2,3-Diarylindoles | acs.org |
| Indole-containing carboxylic acids | Alkenes | Fe(OAc)₂(OH), benzimidazole, blue LED | Decarboxylative alkylation products | osaka-u.ac.jp |
| Indole-3-carboxylic acids | Benzylic alcohols | AuCl₄Na·2H₂O, TPPMS | 3-Benzylindoles | acs.org |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. researchgate.netmdpi.com While the carboxylic acid itself is not a direct participant, it can be converted into a suitable electrophile, such as a halide, for subsequent coupling. Alternatively, the indole nucleus can be halogenated, and the carboxylic acid group can be carried through the reaction sequence.
This palladium-catalyzed reaction typically couples an organoboron compound (e.g., a boronic acid) with an organic halide or pseudohalide. mdpi.comnih.gov For indole derivatives, this allows for the introduction of aryl or heteroaryl substituents at specific positions on the heterocyclic core. acs.orgresearchgate.net The reaction conditions generally involve a palladium catalyst (e.g., PdCl₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄) in a suitable solvent system, which can include aqueous mixtures. nih.govresearchgate.net Microwave-assisted conditions have been shown to accelerate these transformations significantly. researchgate.net
The reactivity in Suzuki-Miyaura couplings can be influenced by the electronic properties of the indole ring and the nature of the substituents. nih.gov The development of robust catalytic systems has enabled the coupling of a wide array of electronically and sterically diverse (hetero)aryl boronic acids with halogenated indole scaffolds. acs.orgresearchgate.net
Table 3: Suzuki-Miyaura Cross-Coupling of Indole Derivatives
| Indole Substrate | Coupling Partner | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Halogenated Indoles (e.g., 5-bromo-indole) | Aryl/Heteroaryl boronic acids | Palladium catalyst and base | Decorates the aromatic ring with new substituents. | acs.org |
| Unprotected Nitrogen-Rich Heterocycles (e.g., 6-chloroindole) | Phenylboronic acid | Palladium precatalysts (P1 or P2), K₃PO₄ | Mild conditions, good to excellent yields. | nih.gov |
| 2-Iodobenzimidazole derivatives | (Hetero)aryl boronic acids | PdCl₂/SPhos | Microwave-assisted, rapid synthesis. | researchgate.net |
Photochemical Reactivity Studies
The photochemical reactivity of indoles provides a modern, metal-free avenue for C-H functionalization under mild conditions. nih.gov These light-driven reactions often proceed through the formation of reactive radical intermediates. The indole nucleus, particularly at the C2 position, can participate in these transformations.
One notable example is the direct C2–H alkylation of indoles with α-iodosulfones. nih.gov This process is driven by the photochemical activity of an electron donor-acceptor (EDA) complex formed between the α-iodosulfone and a sacrificial donor like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov Upon irradiation with visible light, the EDA complex generates a reactive alkyl radical, which then attacks the electron-rich indole ring, leading to the C2-alkylated product through a Hydrogen Atom Transfer (HAT) pathway. This method avoids the need for pre-functionalization of the indole substrate and proceeds under gentle conditions, offering a sustainable alternative to traditional metal-catalyzed methods. nih.gov
While direct photochemical studies on this compound are not extensively documented, the known reactivity of the indole core suggests its potential participation in similar light-induced reactions. The carboxylic acid group may influence the electronic properties and reactivity of the indole system in such transformations. Further research in this area could uncover novel photochemical derivatization strategies for this specific compound.
Advanced Spectroscopic Characterization and Computational Investigations
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1H-Benzo[g]indole-2-carboxylic acid, ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.
In a deuterated methanol (B129727) (CD₃OD) solvent, the ¹H NMR spectrum of this compound shows characteristic chemical shifts at δ 8.35, 7.78, and 7.54 ppm. While specific assignments for every proton in the benzo[g]indole system are not detailed in the available literature, data from the parent compound, indole-2-carboxylic acid, offers a comparative reference. For indole-2-carboxylic acid in DMSO-d₆, proton signals appear at δ 13.0 (COOH), 11.8 (NH), 7.67, 7.48, 7.26, 7.14, and 7.08 ppm. chemicalbook.com The downfield shifts observed for the benzo[g] derivative are consistent with the extended aromatic system.
Similarly, ¹³C NMR data for related indole-2-carbohydrazide derivatives show the carbonyl carbon (C=O) signal around δ 162.6 ppm and various aromatic carbon signals between 102.2 and 137.4 ppm, which provides a reference range for the expected signals of this compound. mdpi.com
Table 1: Representative ¹H NMR Chemical Shifts (δ) for Indole-2-Carboxylic Acid Derivatives
| Compound | Solvent | N-H (ppm) | COOH (ppm) | Aromatic Protons (ppm) | Reference |
| This compound | CD₃OD | - | - | 8.35, 7.78, 7.54 | |
| Indole-2-carboxylic acid | DMSO-d₆ | 11.8 | 13.0 | 7.08 - 7.67 | chemicalbook.com |
| N-Benzyl-1H-indole-2-carbohydrazide | DMSO-d₆ | 11.50 | - | 7.18 - 7.62 | mdpi.com |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS-ESI)
Mass spectrometry confirms the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak [M]⁺ would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 211.22. matrixscientific.com
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For instance, HRMS-ESI analysis of related indole (B1671886) derivatives, such as methyl 6-(dibenzylamino)-1H-indole-4-carboxylate, yielded a measured m/z of 371.1713 for the [M+H]⁺ ion, closely matching the calculated value of 371.1754 for the formula C₂₄H₂₃N₂O₂. nih.gov Similar precision would be expected for this compound, confirming its C₁₃H₉NO₂ formula. Fragmentation patterns in the mass spectrum, such as the loss of the carboxylic acid group (-COOH, 45 Da), can also provide structural information.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₉NO₂ | matrixscientific.com |
| Molecular Weight | 211.22 g/mol | matrixscientific.com |
| Expected [M+H]⁺ (HRMS-ESI) | ~212.0657 | |
| Expected [M-H]⁻ (HRMS-ESI) | ~210.0504 |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum is expected to show several key absorption bands:
O-H Stretch: A very broad band is anticipated in the region of 3500–2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group. spectroscopyonline.com
N-H Stretch: A peak around 3350 cm⁻¹ is expected for the indole N-H stretch, indicative of intermolecular hydrogen bonding. researchgate.net
C=O Stretch: The carbonyl stretch of the carboxylic acid is typically strong and appears in the 1730–1700 cm⁻¹ range for saturated acids and 1710–1680 cm⁻¹ for aromatic acids due to conjugation. spectroscopyonline.com
C-O Stretch: A strong band for the C-O single bond stretch is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com
O-H Bend: An out-of-plane O-H bend (wag) often appears as a broad absorption around 960–900 cm⁻¹. spectroscopyonline.com
FT-Raman spectroscopy provides complementary information. For the related indole-2-carboxylic acid, Raman spectra have been recorded and are available for comparison. nih.gov
Table 3: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics | Reference |
| Carboxylic Acid | O-H Stretch | 2500 - 3500 | Very Broad | spectroscopyonline.com |
| Indole | N-H Stretch | ~3350 | Broad | researchgate.net |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong | spectroscopyonline.com |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong | spectroscopyonline.com |
| Carboxylic Acid | O-H Bend | 900 - 960 | Broad | spectroscopyonline.com |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to result in characteristic absorption bands. Studies on the parent indole-2-carboxylic acid (ICA) show absorption spectra with distinct maxima. researchgate.netsrce.hr For example, the UV spectrum of ICA in aqueous buffer at pH 7.0 shows absorption maxima that are indicative of the π→π* transitions within the indole ring. researchgate.net The addition of the fused benzene (B151609) ring in the benzo[g] structure would likely cause a bathochromic (red) shift in these absorption maxima compared to the parent ICA.
Table 4: UV Absorption Maxima (λmax) for Indole-2-carboxylic acid
| Compound | Solvent/Medium | λmax (nm) | Reference |
| Indole-2-carboxylic acid | pH 7.0 Buffer | Not specified, spectrum shown | researchgate.net |
| Indole-2-carboxylic acid | Perchloric Acid | Not specified, spectrum shown | srce.hr |
Fluorescence Spectroscopy for Photophysical Studies
Fluorescence spectroscopy is used to study the photophysical properties of a molecule, such as its behavior upon absorption of light. The photophysics of indoles are known to be complex and highly dependent on the molecular structure and environment. rsc.org Time-resolved fluorescence experiments on indole-2-carboxylic acid (ICA) in aqueous media have been conducted to determine its excited-state dynamics. researchgate.netrsc.org These studies reveal how the molecule deactivates from its excited state. For the related indoline-2-carboxylic acid, fluorescence decays indicate the presence of two conformations with different lifetimes (one <1 ns and another 4-5 ns). researchgate.net Such detailed photophysical studies, including the determination of fluorescence quantum yields and lifetimes, would be essential to fully characterize the emissive properties of this compound.
Computational Chemistry and Theoretical Modeling
Computational chemistry serves as a powerful adjunct to experimental spectroscopy. Theoretical methods like Density Functional Theory (DFT) and ab initio calculations can predict molecular structures, vibrational frequencies, and NMR chemical shifts. rsc.org
For indole-2-carboxylic acid, quantum chemical calculations have been employed to explore excited-state reaction pathways in aqueous clusters, helping to build a consistent model that combines spectroscopic and theoretical data. researchgate.netrsc.org Theoretical studies on four possible conformers of the ICA monomer have been performed, and the calculated bond lengths and angles of the most stable structure show good agreement with experimental X-ray diffraction results. researchgate.net Similar computational investigations on 3-bromo-1H-indole-2-carboxylic acid use DFT to predict FT-IR/Raman and NMR spectra, which are then compared with experimental data to validate structures. These modeling approaches are invaluable for interpreting complex spectra and understanding the fundamental properties of this compound at a molecular level.
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure and electronic properties of indole derivatives, including this compound. Theoretical calculations are often used to complement experimental data from techniques like X-ray crystallography and spectroscopy. dntb.gov.uaresearchgate.net By comparing calculated parameters with experimental values, a deeper understanding of the compound's geometry and reactivity can be achieved. researchgate.net
Studies on similar indole-2-carboxylic acid structures show a good correlation between calculated and experimental results. nih.gov For instance, single-crystal X-ray diffraction of this compound reveals a monoclinic crystal system with a near-planar conformation. The dihedral angle between the indole nitrogen-containing ring and the fused benzene moiety is minimal, indicating a relatively rigid framework. DFT calculations performed on related indole carboxylic acids, such as 5-methoxy-1H-indole-2-carboxylic acid, using the ωB97X-D functional and a 6-31++G(d,p) basis set, have successfully predicted bond lengths and angles that are in good agreement with experimental X-ray diffraction data. mdpi.com The calculated geometric parameters for the monomer and dimer forms typically show only minor deviations from the crystallographic information. nih.gov
Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies, providing insights into the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the HOMO-LUMO energy gap. dntb.gov.uanih.gov This gap is a critical parameter for assessing molecular stability and reactivity. dntb.gov.ua For a related isoindole derivative, DFT calculations showed that the HOMO is localized over the substituted aromatic ring, while the LUMO is primarily located over the indole portion of the molecule. nih.gov Similar analyses for indole derivatives help in understanding their electronic transitions and potential as functional materials. dntb.gov.ua
| Parameter | Experimental Value (X-ray) | Calculated Value (DFT) | Source |
|---|---|---|---|
| Crystal System | Monoclinic | N/A (Gas Phase Calculation) | |
| Space Group | P2₁/c | N/A (Gas Phase Calculation) | |
| N-C Bond Length (Å) | 1.396 | 1.385 | nih.gov |
| C=O Bond Length (Å) | 1.252 | 1.222 | researchgate.net |
| HOMO-LUMO Gap (eV) | N/A | ~3.02 - 4.59 | dntb.gov.uanih.gov |
Ab Initio Calculations for Excited State Deactivation Mechanisms
Ab initio calculations and time-dependent DFT (TD-DFT) are instrumental in studying the behavior of molecules in their electronically excited states. These computational methods can predict photophysical properties, such as absorption and emission spectra, and elucidate the mechanisms of excited-state deactivation. dntb.gov.ua For complex heterocyclic molecules like this compound, understanding these deactivation pathways is crucial for applications in materials science, such as for organic light-emitting diodes (OLEDs). dntb.gov.ua
Theoretical studies on indole derivatives have investigated the nature of their electronic transitions. dntb.gov.ua For example, TD-DFT calculations can determine the wavelength of maximum absorption (λmax), which corresponds to the energy required to promote an electron from the HOMO to the LUMO. dntb.gov.ua Calculations for a novel indole derivative determined a λmax of 353 nm in the gas phase. dntb.gov.ua
Furthermore, these computational methods can model the vibrational frequencies of the molecule in both its ground and excited states. mdpi.com For instance, in a study of 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations predicted the ν(N–H) stretching vibration at 3522 cm⁻¹ for a free N-H group. mdpi.com When this group participates in a hydrogen bond, the frequency is predicted to lower to 3373 cm⁻¹, a shift that can be correlated with experimental infrared spectra to confirm intermolecular interactions. mdpi.com Such calculations help to explain how molecular aggregation and intermolecular forces, like hydrogen bonding, influence the photoluminescence properties of the compound, leading to different emission bands in solution versus the solid state. dntb.gov.ua
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique widely used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. jocpr.com This method has been extensively applied to derivatives of indole-2-carboxylic acid to explore their potential as inhibitors of various enzymes. mdpi.comnih.gov
A significant area of research for these compounds is the inhibition of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comnih.gov Docking studies have shown that the indole-2-carboxylic acid scaffold can effectively bind within the active site of HIV-1 integrase. mdpi.comnih.gov The binding conformation analysis reveals that the indole core and the C2 carboxyl group are capable of chelating the two essential Mg²⁺ ions in the enzyme's active site. mdpi.comnih.gov This chelation is a key interaction for inhibiting the strand transfer activity of the integrase. mdpi.com
Further structure-activity relationship (SAR) studies, guided by docking, have led to the optimization of these inhibitors. For example, the introduction of a halogenated phenyl group at the C6 position of the indole core was found to enhance π-π stacking interactions with viral DNA, improving inhibitory activity. nih.gov Similarly, adding a long branch at the C3 position improved interactions with a nearby hydrophobic cavity in the enzyme. mdpi.com These modifications have resulted in derivatives with significantly increased potency, with one derivative, 20a , achieving an IC₅₀ value of 0.13 μM. mdpi.comnih.gov Docking has also been used to evaluate indole derivatives against other targets, such as ornithine decarboxylase and various bacterial enzymes, demonstrating the versatility of this scaffold. nih.govijaresm.com
| Compound/Derivative | Target Enzyme | Key Interaction | Docking Score (kcal/mol) | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|---|---|
| Indole-2-carboxylic acid (Scaffold) | HIV-1 Integrase | Chelation of Mg²⁺ ions | Not specified | 32.37 µM | nih.gov |
| Derivative 20a | HIV-1 Integrase | Chelation, Hydrophobic interaction | Not specified | 0.13 µM | mdpi.comnih.gov |
| Derivative 17a | HIV-1 Integrase | π-π stacking with dC20 | Not specified | 3.11 µM | nih.gov |
| Benzimidazole-isatin hybrid 1e | Bacterial DNA Gyrase/Topoisomerase IV | Hydrogen bonding | -8.4 | Not specified | researchgate.net |
| Indolylbenzimidazole 3bd | E. coli RelA | Hydrogen bonding | -6.101 | Not specified | nih.gov |
Sequence Similarity Network Analyses for Enzyme Families
Sequence Similarity Networks (SSNs) are powerful bioinformatic tools used to visualize and analyze the relationships within large sets of protein sequences. illinois.edu In an SSN, each protein is represented as a node, and an edge is drawn between two nodes if the sequence similarity (typically determined by a BLAST search) exceeds a user-defined threshold. illinois.edufrontiersin.org By adjusting this threshold, researchers can observe how large protein families segregate into smaller, more closely related clusters, which often correspond to groups of proteins with the same specific function (isofunctional groups). youtube.com
This methodology is highly relevant for drug discovery and functional annotation of enzymes that could be potential targets for inhibitors like this compound. nih.gov For instance, if a compound is found to inhibit a particular enzyme, SSNs can be used to identify the entire family of related enzymes (homologs) in various organisms. nih.gov This is crucial for understanding the inhibitor's potential spectrum of activity and for predicting off-target effects.
The challenge in analyzing complex protein families, especially those with multiple domains, is to distinguish true homologs (sharing a common ancestor) from proteins that are related only through a shared domain but are otherwise evolutionarily distinct. nih.gov Advanced methods like Neighborhood Correlation have been developed to improve the accuracy of homology identification within SSNs by analyzing the local network topology. nih.gov By constructing SSNs for entire proteomes, researchers can map major evolutionary events, such as the divergence of metabolic pathways, and identify the enzyme families that were central to these transitions. frontiersin.org For medicinal chemists, SSNs provide a global view of the "protein universe," enabling the strategic identification and classification of enzyme families that could be targeted by specific chemical scaffolds like the indole core. youtube.com
Structure Activity Relationship Sar Studies and Molecular Design
Rational Design Principles for 1H-Benzo[g]indole-2-carboxylic Acid Derivatives
The rational design of derivatives based on the this compound scaffold is guided by its inherent structural features that are conducive to biological interactions. The fused polycyclic aromatic system provides a rigid framework, while the indole (B1671886) nitrogen and the carboxylic acid group offer key sites for hydrogen bonding and other interactions with biological targets. A primary principle in the design of these derivatives is the strategic functionalization of this scaffold to enhance interactions with specific enzymes or receptors.
For instance, in the development of HIV-1 integrase inhibitors, the design strategy centers on the ability of the indole core and the C2-carboxylic acid group to chelate with essential magnesium ions in the enzyme's active site. mdpi.com This chelating interaction is a cornerstone of their inhibitory mechanism. Further design principles involve adding substituents to the indole core that can form additional interactions, such as π-π stacking with viral DNA or hydrophobic interactions with pockets in the enzyme's active site, thereby increasing potency. mdpi.comnih.gov The goal is to use the benzo[g]indole scaffold as a foundation for building molecules with precisely positioned functional groups that complement the topology and chemical environment of the target's binding site.
Impact of Substituent Modifications on Biological Activity Profiles
Systematic modifications of the this compound structure have yielded crucial insights into its SAR. Changes at various positions on the indole core and alterations to the carboxylic acid group can dramatically influence the biological activity of the resulting compounds.
Modifications on the indole nucleus are critical for tuning the biological activity and specificity of this class of compounds. Research on related indole-2-carboxylic acid derivatives has established clear SAR trends that are applicable to the benzo[g]indole scaffold.
C3 Position: Substitution at the C3 position has been shown to be important for the apoptotic activity of related indole-2-carboxylic acid hydrazides. nih.govresearchgate.net For example, introducing a phenyl group at the C3 position can significantly increase activity compared to a smaller methyl group. nih.gov In the context of HIV-1 integrase inhibitors, adding long branches at the C3 position can enhance interactions with a hydrophobic cavity near the active site, leading to a marked increase in inhibitory effect. mdpi.com The type and size of substituents at the C3 position play a critical role in the allosteric modulation of the cannabinoid CB1 receptor, with linear alkyl groups being favored over cyclic structures. nih.gov
C5 Position: The electronic nature of substituents at the C5 position can be a determining factor for activity. In the development of anti-Trypanosoma cruzi agents based on an indole-2-carboxamide scaffold, small, electron-donating groups like methyl, ethyl, and methoxy (B1213986) were favored, while electron-withdrawing groups such as halogens led to inactive compounds. acs.org Conversely, in a series of apoptosis inducers, a chloro or methyl group at the C5 position contributed to high potency. nih.gov This highlights the context-dependent nature of SAR at this position.
C6 Position: The C6 position has been a key site for modification in the development of HIV-1 integrase inhibitors. Introducing halogenated benzene (B151609) rings at this position via an amino linker was found to effectively bind with viral DNA through π-π stacking interactions, significantly improving inhibitory activity. mdpi.comnih.gov The optimization of a lead compound into a potent inhibitor with an IC₅₀ of 0.13 μM was achieved through such modifications, combined with substitutions at the C3 position. mdpi.com
| Compound Class | Substitution Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|---|
| Indole-2-carboxylic acid hydrazides | C3 | Phenyl group | Increased apoptotic activity vs. methyl group | nih.gov |
| Indole-2-carboxamides (Anti-T. cruzi) | C5 | Electron-donating groups (e.g., -CH₃, -OCH₃) | Favorable for potency | acs.org |
| Indole-2-carboxamides (Anti-T. cruzi) | C5 | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Led to inactive compounds | acs.org |
| Indole-2-carboxylic acid derivatives (HIV-1 Integrase Inhibitors) | C6 | Halogenated benzene ring | Increased inhibitory activity via π-π stacking | mdpi.comnih.gov |
| Indole-2-carboxamides (CB1 Allosteric Modulators) | C3 | Linear alkyl groups (e.g., pentyl) | Critical for robust allostery | nih.gov |
The carboxylic acid group at the C2 position is a crucial pharmacophoric element, often involved in key interactions like chelating metal ions or forming hydrogen bonds. nih.gov However, its acidic nature can present challenges for properties like cell permeability. nih.govenamine.net Consequently, modifying this group is a common strategy in drug design.
One approach is the formation of amides, known as carboxamides. This modification has been widely explored, leading to the discovery of potent agents against various targets. nih.govnih.govnih.govresearchgate.net For example, indole-2-carboxamides have been identified as potent allosteric modulators of the CB1 receptor and as antitubercular agents. nih.govnih.gov
| Bioisostere | Potential Advantages | Example Application Area | Reference |
|---|---|---|---|
| Tetrazole | Can mimic carboxylic acid functionality, potentially improving metabolic profile or potency. | Angiotensin II receptor antagonists | nih.govdrughunter.com |
| Acyl Sulfonamide | Can alter physicochemical properties and interactions with the target. | General drug discovery | nih.gov |
| Isoxazolol | Can mimic carboxylic acid functionality while improving pharmacokinetic properties. | General drug discovery | nih.gov |
| Phosphonic Acid | Can act as a replacement, but may alter intrinsic activity (e.g., agonist to antagonist). | GABA analogues | nih.gov |
| Trifluoromethylketone (hydrate) | Retains binding affinity while improving ADME/PK properties like brain penetration. | Prostaglandin (B15479496) E receptor 1 (EP1) antagonists | nih.gov |
To further explore the chemical space and discover novel biological activities, researchers have designed hybrid molecules and analogues where the indole core is replaced by other heterocyclic systems. This scaffold hopping approach can reveal the importance of the indole ring itself for activity.
In the study of allosteric modulators for the CB1 receptor, replacing the indole-2-carboxamide core with a benzofuran-2-carboxamide (B1298429) resulted in a significant loss of binding affinity. nih.gov This finding underscored the preference for the indole ring in maintaining a high affinity for the allosteric binding site. nih.gov This suggests that the indole NH group may be involved in a crucial hydrogen bond with the receptor. mdpi.com Such studies are vital for understanding the specific structural requirements of a given biological target and for guiding the design of new scaffolds with potentially improved properties.
Ligand-Target Interaction Analysis through SAR
SAR studies are instrumental in elucidating the binding modes of this compound derivatives with their biological targets. By correlating structural changes with gains or losses in activity, a detailed picture of the ligand-target interactions can be constructed, often aided by computational molecular docking. nih.govresearchgate.net
For HIV-1 integrase inhibitors derived from indole-2-carboxylic acid, SAR and binding mode analysis revealed a multi-point interaction model. mdpi.comnih.gov The key interactions identified were:
Chelation: The indole nitrogen and the C2-carboxyl group chelate two magnesium ions within the enzyme's active site. mdpi.com
π-π Stacking: An introduced halogenated benzene ring at the C6 position engages in π-π stacking with a DNA base (dC20) at the integration site. nih.gov
Hydrophobic Interaction: A long branch attached to the C3 position extends into a nearby hydrophobic pocket, interacting with amino acid residues like Tyr143 and Asn117. mdpi.com
Similarly, for indole-2-carboxamide analogues acting as apoptosis inducers, SAR studies indicated that their probable mechanism of action is the inhibition of tubulin polymerization. nih.gov The specific substitutions on the indole and benzene rings were found to be critical for this activity, suggesting a well-defined binding pocket on the tubulin protein. nih.govresearchgate.net These examples demonstrate how SAR is a powerful tool not only for optimizing lead compounds but also for understanding their fundamental mechanism of action at a molecular level.
Mechanistic Investigations of 1h Benzo G Indole 2 Carboxylic Acid S Molecular Interactions
Enzyme Inhibition Mechanisms (e.g., HIV-1 Integrase Strand Transfer Inhibition)
Derivatives of the indole-2-carboxylic acid scaffold, to which 1H-Benzo[g]indole-2-carboxylic acid belongs, are recognized as potent inhibitors of HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus (HIV-1). nih.govnih.gov Integrase facilitates the insertion of viral DNA into the host cell's genome, a critical step in the viral life cycle. nih.gov Inhibitors of the integrase strand transfer (INSTIs) block this process, effectively halting viral replication. rsc.org The indole-2-carboxylic acid core is a promising scaffold for developing novel INSTIs, particularly to combat the emergence of drug-resistant HIV-1 strains. nih.govnih.gov
Studies on various derivatives have elucidated the mechanism of inhibition. For instance, structural optimizations of the indole-2-carboxylic acid scaffold have led to compounds with significant inhibitory effects. One such derivative demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.13 μM against the strand transfer activity of HIV-1 integrase, indicating potent inhibition. nih.govnih.govcolab.ws
Chelation Properties with Metal Ions (e.g., Mg²⁺)
A key mechanistic feature of indole-2-carboxylic acid-based HIV-1 integrase inhibitors is their ability to chelate metal ions within the enzyme's active site. The catalytic activity of HIV-1 integrase is dependent on the presence of two divalent metal ions, typically magnesium (Mg²⁺). nih.govnih.gov These ions are crucial for the correct positioning of the viral DNA and for facilitating the chemical reactions of the strand transfer process.
Binding conformation analysis reveals that the indole (B1671886) nucleus and the C2 carboxyl group of the inhibitor scaffold can effectively chelate the two Mg²⁺ ions at the integrase's active site. nih.govnih.govresearchgate.net This chelation disrupts the normal catalytic function of the enzyme, thereby inhibiting the integration of viral DNA into the host genome. This interaction is a hallmark of this class of inhibitors and is fundamental to their antiviral activity. rsc.org
π-π Stacking Interactions in Molecular Complexes
Beyond metal chelation, π-π stacking interactions play a significant role in the binding of these inhibitors to the HIV-1 integrase-DNA complex. The planar aromatic structure of the benzo[g]indole core is well-suited for such interactions.
Receptor Antagonism Mechanisms (e.g., D3 receptor, GPCRs)
The indole-2-carboxylic acid scaffold is also a key component in the design of antagonists for G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes.
Derivatives of 1H-indole-2-carboxylic acid have been investigated as antagonists for various GPCRs. For example, N-benzylindole-2-carboxylic acids have been identified as potent and selective antagonists of the CCR2b chemokine receptor. nih.gov In the context of dopamine (B1211576) receptors, which are implicated in neurological and psychiatric disorders, the development of selective D3 receptor antagonists is a significant challenge due to the high homology with the D2 receptor. nih.gov While specific studies on this compound as a D3 antagonist are not detailed, related indole carboxamides have been synthesized as selective D3 receptor ligands. nih.gov
Furthermore, derivatives of 3-substituted 1H-indole-2-carboxylic acid have been identified as highly potent and selective antagonists for the CysLT1 receptor, a GPCR involved in asthma and allergic rhinitis. nih.gov The carboxylic acid group at the C2 position of the indole ring was found to be essential for this antagonist activity. nih.gov Similarly, derivatives of 3-(2-carboxyethyl)indole-2-carboxylic acid act as potent agonists for the orphan GPCR, GPR17, a potential target for inflammatory diseases. ebi.ac.uk
Modulations of Cellular Pathways at a Molecular Level (e.g., cell growth, apoptosis, immune responses, 14-3-3η protein)
The biological effects of this compound and its derivatives extend to the modulation of fundamental cellular pathways, including cell growth, apoptosis (programmed cell death), and immune responses. These effects are often mediated through interactions with specific intracellular proteins.
One notable target is the 14-3-3η protein, which is involved in various cellular processes, including signal transduction and cell cycle control. A series of novel 1H-indole-2-carboxylic acid derivatives have been designed and synthesized to target the 14-3-3η protein for the treatment of liver cancer. nih.gov One optimized compound, C11, displayed a strong affinity for 14-3-3η and exhibited potent inhibitory activity against several human liver cancer cell lines. nih.gov Mechanistic studies revealed that this compound could induce G1-S phase cell cycle arrest and promote apoptosis in these cancer cells. nih.gov
Derivatives of the benzo[g]indole scaffold have also been identified as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). researchgate.net The Nrf2 pathway is a master regulator of the cellular antioxidant response. By inhibiting the interaction between Keap1 and Nrf2, these compounds can activate Nrf2, leading to the expression of cytoprotective genes. This makes them potential therapeutic agents for conditions associated with oxidative stress. researchgate.net
Additionally, benzo[g]indol-3-carboxylates have been shown to be potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation. nih.gov By selectively inhibiting pro-inflammatory PGE2 formation, these compounds exhibit anti-inflammatory effects. nih.gov
Bioactivity Data Interpretation and Contradiction Resolution Strategies
Interpreting the bioactivity data of compounds like this compound requires a multi-faceted approach, integrating data from various assays and computational models. The broad range of biological activities reported for the benzo[g]indole scaffold necessitates careful structure-activity relationship (SAR) studies to delineate the specific structural features responsible for each effect.
For instance, in the development of HIV-1 integrase inhibitors, virtual screening based on molecular docking is often the first step, followed by chemical synthesis and in vitro biological evaluation. nih.govnih.gov Contradictions or unexpected results in bioactivity can arise from differences in assay conditions, cell lines used, or the specific derivative being tested. Resolving these requires systematic structural modifications and comparative analysis. For example, in the development of CysLT1 antagonists, researchers found that removing a chlorine atom from the indole ring or changing an ester bond to an amide bond improved activity, while removing the essential indole-2-carboxylic acid moiety drastically reduced it. nih.gov
Docking studies combined with molecular dynamics simulations are used to rationalize observed SARs and resolve ambiguities. figshare.com For example, when developing GPR17 agonists, these computational methods helped explain why certain substitutions on the indole ring were detrimental while others were beneficial, providing a clearer picture of the ligand-receptor interaction. figshare.com This iterative process of design, synthesis, testing, and computational analysis is crucial for refining lead compounds and understanding their precise mechanisms of action, thereby resolving any apparent contradictions in the initial bioactivity data.
Interactive Data Table: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
This table summarizes the inhibitory concentrations (IC₅₀) of various derivatives based on the indole-2-carboxylic acid scaffold against different molecular targets.
| Compound/Derivative Class | Target | IC₅₀ Value (µM) | Source(s) |
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 | nih.gov, nih.gov |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 | researchgate.net |
| Benzo[g]indol-3-carboxylate (7a) | mPGES-1 (cell-free) | 0.6 | nih.gov |
| Benzo[g]indol-3-carboxylate (7a) | mPGES-1 (A549 cells) | 2.0 | nih.gov |
| Benzo[g]indole derivative (15) | Keap1-Nrf2 PPI | 0.20 | researchgate.net |
| 3-substituted 1H-indole-2-carboxylic acid (17k) | CysLT1 Receptor | 0.0059 | nih.gov |
| 3-substituted 1H-indole-2-carboxylic acid (17k) | CysLT2 Receptor | 15 | nih.gov |
Applications in Chemical Biology and Drug Discovery Research
Development of Antiviral Agents
The scaffold of 1H-Benzo[g]indole-2-carboxylic acid has been instrumental in the design of novel antiviral compounds, particularly targeting HIV-1 integrase and alphavirus replication.
HIV-1 Integrase Inhibition
Derivatives of this compound have emerged as potent inhibitors of HIV-1 integrase, an essential enzyme for the integration of viral DNA into the host cell's genome. nih.govontosight.ai This inhibitory action is a critical strategy in the development of antiretroviral therapies. ontosight.ai The core structure, particularly the indole (B1671886) nucleus and the C2 carboxyl group, is crucial for the compound's activity, as it chelates the two Mg²⁺ ions within the active site of the integrase enzyme. ontosight.ai
Through structural optimizations, researchers have significantly enhanced the inhibitory effects of these derivatives. For instance, the introduction of a long branch at the C3 position of the indole core has been shown to improve interaction with the hydrophobic cavity near the integrase's active site. ontosight.ai One such optimized derivative demonstrated a noteworthy IC₅₀ value of 0.13 μM, indicating potent inhibition of the integrase's strand transfer activity. ontosight.ai Further modifications, such as the introduction of a C6-halogenated benzene (B151609) ring, have also been found to increase inhibitory activity against HIV-1 integrase. ontosight.ai
| Compound Derivative | Target | Activity (IC₅₀) | Key Structural Feature |
| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13 μM | Long branch on C3 of the indole core |
| Indole-2-carboxylic acid derivative | HIV-1 Integrase | 32.37 μM | Core indole-2-carboxylic acid scaffold |
Alphavirus Replication Inhibitors
In the context of alphaviruses, a family of mosquito-borne pathogens that can cause severe encephalitis, research has focused on indole-2-carboxamides, a closely related class of compounds. scbt.com These studies have led to the development of inhibitors of alphavirus replication. scbt.com Further development of this series has resulted in a tenfold improvement in potency in a Western Equine Encephalitis Virus (WEEV) replicon assay. scbt.com
Exploration in Neuroprotective Research and Central Nervous System Availability
The therapeutic potential of indole derivatives extends to neuroprotection. While direct studies on this compound are limited, research on related compounds provides insights into their potential neuroprotective mechanisms and ability to access the central nervous system (CNS).
For a molecule to be effective in the CNS, it must be able to cross the blood-brain barrier (BBB). This often requires specific physicochemical properties, such as a low polar surface area (PSA), typically below 90 Ų, and a limited number of hydrogen bond donors and acceptors. Carboxylic acids, in general, face challenges in penetrating the CNS. However, modifications to the core structure can improve permeability.
Research on 5-methoxyindole-2-carboxylic acid (MICA), a related indole derivative, has shown that it can confer neuroprotection. Studies have demonstrated its ability to induce chemical preconditioning, leading to functional improvements after ischemic stroke in animal models. Furthermore, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid exhibited potent neuroprotective effects in a rat model of Alzheimer's-type dementia, outperforming some reference compounds. This derivative was also found to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.
Research into Anticancer and Antiproliferative Mechanisms
The 1H-indole-2-carboxylic acid scaffold is a promising framework for the development of novel anticancer agents. Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines through diverse mechanisms of action.
One area of investigation involves targeting the 14-3-3η protein, which is implicated in liver cancer. A series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized for this purpose. Through structural optimization, a lead compound, C11, was identified that displayed a strong affinity for 14-3-3η and potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells. Mechanistic studies revealed that C11 induces G1-S phase cell cycle arrest in liver cancer cells.
Another approach has been the development of indole-2-carboxylic acid benzylidene-hydrazides as potent inducers of apoptosis. A high-throughput screening identified a hit compound that was found to arrest T47D breast cancer cells in the G2/M phase and induce apoptosis. Structure-activity relationship (SAR) studies led to the development of analogs with a 20-fold increase in apoptotic activity, exhibiting EC₅₀ values of 0.1 μM in a caspase activation assay. The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization.
Furthermore, substituted-N-benzyl-1H-indole-2-carbohydrazides have been synthesized and evaluated for their antiproliferative activity against MCF-7, A549, and HCT cancer cell lines. Several of these compounds exhibited moderate to high cytotoxicity, with one derivative showing an average IC₅₀ of 2 µM.
| Compound Class | Target/Mechanism | Cancer Cell Lines | Notable Findings |
| 1H-indole-2-carboxylic acid derivatives | 14-3-3η protein | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Compound C11 showed potent activity against liver cancer cells, including resistant strains. |
| Indole-2-carboxylic acid benzylidene-hydrazides | Apoptosis induction via tubulin polymerization inhibition | T47D (breast cancer) | Analogs achieved a 20-fold increase in apoptotic activity (EC₅₀ = 0.1 μM). |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide | Cytotoxicity | MCF-7, A549, HCT | Compound 4e exhibited the highest cytotoxicity with an average IC₅₀ of 2 µM. |
Investigation of Antimicrobial and Antifungal Activities
The antimicrobial potential of the this compound scaffold and its derivatives has been explored, with varying degrees of success. While the parent carboxylic acid compounds have sometimes exhibited weak bioactivity, certain derivatives have shown promise against bacterial and fungal pathogens.
In one study, a series of 1H-indole-2-carboxamide derivatives were synthesized and tested as potential antifungal and antibacterial agents. The results indicated that the carboxylic acid compounds themselves had weak bioactivity. However, research on other indole derivatives has demonstrated significant antimicrobial properties. For instance, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Candida albicans. nih.gov
A notable finding is the identification of 6-methoxy-1H-indole-2-carboxylic acid (MICA) as an antifungal metabolite produced by Bacillus toyonensis. This compound exhibited antimycotic action against Candida albicans and Aspergillus niger. The purified extract demonstrated stability over a range of pH and temperatures.
Applications as Chemical Probes and Lead Compounds in Pharmacology
The this compound structure is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its fused polycyclic aromatic system provides a versatile and rigid framework that can be chemically modified to develop new compounds with potential therapeutic applications. nih.gov This makes it an excellent starting point for the design of chemical probes and lead compounds in pharmacological research.
The indole-2-carboxylic acid scaffold has been successfully employed to develop inhibitors for a variety of biological targets, as demonstrated in the antiviral and anticancer research sections. ontosight.ai Its ability to interact with the active sites of enzymes, such as the chelation of metal ions in HIV-1 integrase, highlights its potential as a pharmacophore. ontosight.ai
The development of derivatives with high potency and selectivity for specific biological targets underscores the value of this scaffold in drug discovery. For example, the optimization of indole-2-carboxylic acid derivatives has led to compounds with nanomolar inhibitory activity against HIV-1 integrase and potent apoptosis-inducing effects in cancer cells. ontosight.ai These findings confirm that this compound and its analogs are valuable lead compounds for the development of new therapeutic agents.
Role in Biocatalysis (e.g., UbiD-like enzymes)
The role of this compound in biocatalysis, particularly as a substrate for UbiD-like enzymes, is not well-documented in the currently available research. UbiD-like enzymes are a family of decarboxylases that utilize a prenylated flavin mononucleotide (prFMN) cofactor to catalyze the (de)carboxylation of a variety of α,β-unsaturated carboxylic acids and other aromatic acids. While these enzymes are known to act on a range of substrates, specific studies detailing their activity on this compound are not prominent in the reviewed literature. The typical substrates for UbiD enzymes are structurally distinct from this compound.
Advanced Analytical and Characterization Challenges in Research
Challenges in Characterizing Photoactivatable Derivatives
The introduction of photoactivatable functionalities to the 1H-Benzo[g]indole-2-carboxylic acid scaffold, a strategy employed to study molecular interactions through photo-affinity labeling, introduces significant characterization challenges. These derivatives, often termed "photocaged" compounds, can be activated by light to form a reactive species that covalently binds to its target. wikipedia.org The primary difficulties lie in their synthesis, purification, and the confirmation of their structure and photoreactivity.
One of the foremost challenges is the synthesis and purification of these derivatives. The introduction of photolabile groups, such as benzophenones, phenyl azides, or phenyltrifluoromethyldiazirines, onto the benzo[g]indole core can be a multi-step process. nih.gov Each step requires careful optimization to achieve reasonable yields and to avoid unwanted side reactions. The stability of the photoactivatable group itself can be a concern during synthesis and purification, as some are sensitive to heat, light, or certain chemical reagents.
A significant hurdle is the potential for the photoactivatable moiety to interfere with the intended biological activity of the parent molecule. For instance, in the development of photoactivatable allosteric modulators for the cannabinoid CB1 receptor based on an indole-2-carboxamide scaffold, it was observed that the introduction of a photophore could lead to a reduction in binding affinity. nih.gov This necessitates a careful balance between creating a photoreactive compound and maintaining its biological function, requiring extensive structure-activity relationship (SAR) studies.
Characterization of the final photoactivatable derivative requires a suite of analytical techniques. While standard methods like NMR and mass spectrometry are used to confirm the structure, the presence of the photolabile group can complicate spectral interpretation. Furthermore, once the compound is synthesized, confirming its photoreactivity is another challenge. This often involves photolysis experiments followed by analysis of the photoproducts, which can be a complex mixture.
The characterization of regioisomers, which are molecules with the same chemical formula but with the functional groups at different positions on the aromatic ring, is another significant challenge. researchgate.net This is particularly relevant for benzo[g]indole derivatives where substitution can occur at multiple positions on the fused ring system. Differentiating these isomers often requires sophisticated analytical techniques, such as tandem mass spectrometry (MS/MS) or specialized chromatographic methods, as they can have very similar physical and chemical properties. researchgate.net
Strategies for Improving Analytical Efficiency (e.g., derivatization for LC-MS)
The inherent properties of this compound, such as its polarity and potentially low ionization efficiency, can make its detection and quantification by liquid chromatography-mass spectrometry (LC-MS) challenging, especially at low concentrations in complex biological matrices. nih.govresearchgate.net To overcome these limitations, various strategies to improve analytical efficiency have been developed, with chemical derivatization being a prominent approach. researchgate.net
Chemical derivatization involves the modification of the carboxylic acid group to enhance its analytical properties. researchgate.netaliyuncs.com This can lead to several benefits:
Improved Chromatographic Retention: The inherent polarity of the carboxylic acid group can lead to poor retention on commonly used reversed-phase LC columns. Derivatization can increase the hydrophobicity of the molecule, leading to better retention and separation from other components in the sample. nih.gov
Enhanced Ionization Efficiency: The carboxylic acid group may not ionize efficiently in the mass spectrometer source, leading to low sensitivity. Derivatization can introduce a more readily ionizable group, significantly boosting the signal intensity. aliyuncs.commdpi.com
Increased Specificity: Derivatization can introduce a specific chemical tag that produces a characteristic fragment ion in tandem mass spectrometry (MS/MS), which can be used for highly selective and sensitive detection. nih.gov
A common approach for derivatizing carboxylic acids is through amidation, where the carboxylic acid is coupled with an amine. nih.gov Several derivatizing agents have been developed for this purpose, each with its own advantages. For example, o-benzylhydroxylamine (B1220181) (oBHA) and 2-picolyl amine (2-PA) have been used for the quantification of poly-carboxylic acids in urine, with oBHA showing better sensitivity and producing more stable derivatives. nih.gov Other reagents, such as those containing a permanently charged group or a group that facilitates specific fragmentation patterns, can also be employed. researchgate.net
The choice of derivatization reagent and reaction conditions must be carefully optimized for the specific analyte and matrix. For a polycyclic aromatic compound like this compound, a derivatizing agent that enhances positive mode ionization in ESI-MS would be beneficial. The increased hydrophobicity of the benzo[g]indole structure may already provide good retention on reversed-phase columns, but derivatization can still be advantageous for improving ionization and achieving lower limits of detection.
The table below summarizes some common derivatization reagents for carboxylic acids and their benefits for LC-MS analysis.
| Derivatization Reagent | Target Functional Group | Key Advantages for LC-MS Analysis |
| o-Benzylhydroxylamine (oBHA) | Carboxylic Acid | Improves sensitivity and forms stable derivatives. nih.gov |
| 2-Picolyl amine (2-PA) | Carboxylic Acid | Enhances chromatographic behavior and sensitivity. nih.gov |
| 4-(Dimethylamino)benzoyl chloride (DMABC) | Alcohols, Amines, Carboxylic Acids (with activation) | Introduces a readily ionizable dimethylamino group for enhanced ESI-MS sensitivity. aliyuncs.com |
| N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Organophosphorus Acids | Provides significant enhancement in signal intensity and allows for identification at very low concentrations. mdpi.com |
Beyond derivatization, other strategies to enhance analytical efficiency include the use of advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) for better resolution and faster analysis times, and the optimization of MS parameters for maximum sensitivity and specificity. nih.gov For complex mixtures containing isomers, multidimensional chromatography or ion mobility-mass spectrometry can provide an additional level of separation and characterization.
Q & A
Q. How can computational modeling aid in designing novel indole-2-carboxylic acid-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
